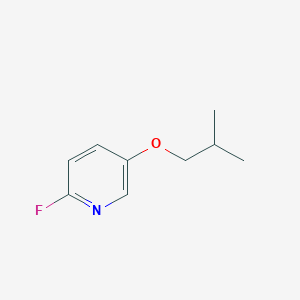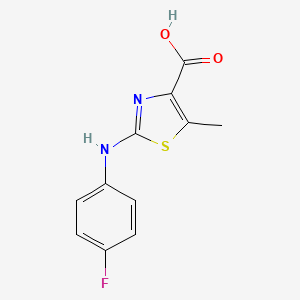![molecular formula C10H13FO2 B1411998 [3-Fluoro-5-(propan-2-yloxy)phenyl]methanol CAS No. 1598137-25-7](/img/structure/B1411998.png)
[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol
Vue d'ensemble
Description
[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol, also known as FPM, is an organic compound that has been studied for its potential applications in the laboratory and for its biochemical and physiological effects. FPM is an aromatic compound with a molecular weight of 158.18 g/mol, and it is composed of a phenyl group, a methyl group, and a 3-fluoro-5-propan-2-yloxy group. FPM is used in various research applications, such as synthesis, biochemistry, and pharmacology. It is also used in various laboratory experiments due to its unique properties.
Applications De Recherche Scientifique
Catalysis and Chemical Conversion
- Methanol to Propylene Conversion : Methanol's role in producing propylene, a key petrochemical, highlights the significance of catalytic materials like SAPO-34 and ZSM-5. These catalysts facilitate the conversion, affecting the process design and efficiency in producing olefins while minimizing aromatics formation (Ali et al., 2019).
Environmental Applications
- Hydrogen Production : Methanol serves as a precursor for hydrogen production, essential for fuel cell technologies. Research focuses on catalyst development and reactor technologies to enhance conversion efficiency and sustainability (García et al., 2021).
Biotechnology and Biomaterials
- Methanotrophic Bacteria for Biopolymer Production : Methanotrophic bacteria, which use methane as a carbon source, can produce biopolymers like poly-3-hydroxybutyrate (PHB). These biopolymers offer environmentally friendly alternatives to petrochemical plastics, showcasing the potential of methanol and methane-utilizing organisms in sustainable material production (Kubaczyński et al., 2019).
Fuel and Energy
- Methanol as an Alternative Fuel : Studies on methanol's application in internal combustion engines, either as a primary fuel or blended with gasoline, emphasize its potential to reduce emissions and improve engine efficiency. The research also explores the challenges of methanol use, such as its corrosivity and the need for engine modifications (Pandey, 2022).
Analytical and Industrial Applications
- Methanol in HPLC : The utility of methanol in high-performance liquid chromatography (HPLC) for analyzing basic drugs demonstrates its critical role in pharmaceutical analysis. Methanol's properties facilitate effective separation and analysis of compounds, underscoring its importance in analytical chemistry (Flanagan et al., 2001).
Propriétés
IUPAC Name |
(3-fluoro-5-propan-2-yloxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-7(2)13-10-4-8(6-12)3-9(11)5-10/h3-5,7,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABFBKOWGKKQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



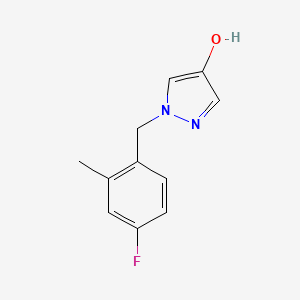
![4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B1411917.png)


![[1-(Thian-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1411923.png)
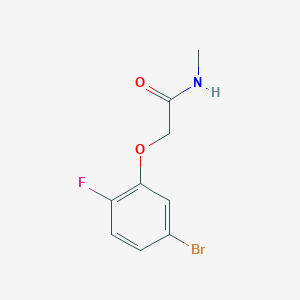
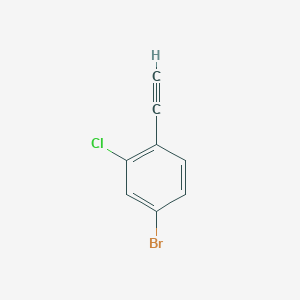

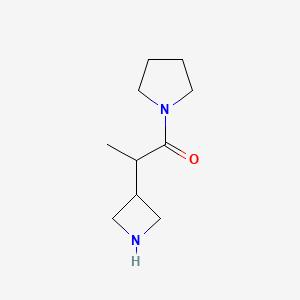
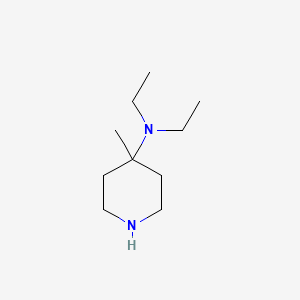
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B1411933.png)
![2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B1411934.png)
